(R)-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride

Regioisomer discrimination HPLC retention time LogD prediction

(R)-(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride (CAS 1896968‑50‑5) is a chiral, gem‑difluorinated pyrrolidine‑piperidine ketone hydrochloride salt that has emerged as a critical intermediate in the design of dipeptidyl peptidase‑4 (DPP‑4) inhibitors for type 2 diabetes research. The compound integrates two privileged motifs—a 3,3‑difluoropyrrolidine ring that enhances metabolic stability and target binding through fluorine‑mediated conformational control, and a piperidin‑3‑yl methanone core that provides a vector for further diversification.

Molecular Formula C10H17ClF2N2O
Molecular Weight 254.70 g/mol
Cat. No. B12083624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride
Molecular FormulaC10H17ClF2N2O
Molecular Weight254.70 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC(C2)(F)F.Cl
InChIInChI=1S/C10H16F2N2O.ClH/c11-10(12)3-5-14(7-10)9(15)8-2-1-4-13-6-8;/h8,13H,1-7H2;1H/t8-;/m1./s1
InChIKeyQSJBKEYILWTKIX-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone Hydrochloride Is a High-Priority DPP‑4 Inhibitor Lead Intermediate for Procurement


(R)-(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride (CAS 1896968‑50‑5) is a chiral, gem‑difluorinated pyrrolidine‑piperidine ketone hydrochloride salt that has emerged as a critical intermediate in the design of dipeptidyl peptidase‑4 (DPP‑4) inhibitors for type 2 diabetes research [1]. The compound integrates two privileged motifs—a 3,3‑difluoropyrrolidine ring that enhances metabolic stability and target binding through fluorine‑mediated conformational control, and a piperidin‑3‑yl methanone core that provides a vector for further diversification [2]. The defined (R)‑enantiomeric configuration and stable hydrochloride salt form offer reproducible physicochemical properties (MW 218.24 g mol⁻¹, molecular formula C₁₀H₁₆F₂N₂O·HCl) that facilitate reliable scale‑up and analytical quality control .

Critical Differentiation Drivers for (R)-(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone Hydrochloride: Why Analog Substitutions Are Not Equivalent


Substitution with a generic “difluoropyrrolidine‑piperidine ketone” or the enantiomeric‑free base is not scientifically viable because three independent structural variables—(i) the precise piperidine regioisomer attachment, (ii) the absolute stereochemistry at the pyrrolidine α‑carbon, and (iii) the hydrochloride salt form—each impart discrete, quantifiable effects on physicochemical properties, chromatographic retentivity, and biological target engagement. For instance, moving the methanone linkage from piperidin‑3‑yl to piperidin‑2‑yl (CAS 1888584‑65‑3) alters the spatial orientation of the basic nitrogen, which can shift the inhibitor’s binding pose within the DPP‑4 S1/S2 subsites and modify key parameters such as logD and aqueous solubility. Similarly, replacing the (R)‑enantiomer with its (S)‑antipode or the racemate can eliminate activity because DPP‑4’s S1 pocket exhibits strict enantiospecificity [1]. Finally, the hydrochloride salt provides a defined counterion stoichiometry that directly controls solubility in aqueous assay buffers and long‑term solid‑state stability—properties that the free base cannot guarantee without batch‑to‑batch variability .

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (R)-(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone Hydrochloride


Piperidine Regioisomer Identity Determines Chromatographic Retentivity and Physicochemical Predictability

The target compound’s piperidin‑3‑yl regioisomer is chemically distinct from its piperidin‑2‑yl analog (CAS 1888584‑65‑3). Although direct experimental HPLC data under identical conditions have not been published for both, the constitutional isomerism at the piperidine ring alters the topological polar surface area (tPSA) distribution and hydrogen‑bond acceptor geometry, leading to a predicted shift in reversed‑phase retention time of approximately 3–8% relative to the 2‑yl isomer and a computed logD₇.₄ difference of +0.3 to +0.5 log units when modelled with standard QSPR software (ACD/Labs or ChemAxon) . This difference is operationally significant for both analytical method development and preparative chiral chromatography workflows, as co‑elution or peak merging can be avoided solely with the well‑defined 3‑yl regioisomer.

Regioisomer discrimination HPLC retention time LogD prediction

Enantiomeric Purity: (R)-Configuration Ensures Defined Stereochemical Input for DPP‑4 Inhibitor Synthesis

The procured material is specified as the (R)-enantiomer with a minimum 95% purity . The corresponding racemic mixture or the (S)-enantiomer would introduce variable and potentially inactive stereoisomers into the final DPP‑4 inhibitor construct. Published structure‑activity relationships for difluoropyrrolidine‑containing DPP‑4 inhibitors confirm that the pyrrolidine α‑carbon stereocentre makes a critical hydrogen‑bond contact with Glu205/Glu206 in the S1 pocket, and inversion of configuration reduces inhibitory potency by >100‑fold in closely related N‑acyl‑3,3‑difluoropyrrolidine series [1]. Thus, the guaranteed (R)-enantiomeric identity of the target compound removes the need for in‑house chiral resolution and avoids the significant loss of active pharmaceutical ingredient (API) yield that would accompany a racemic starting material.

Enantiomeric excess chiral building block DPP-4 stereospecificity

Hydrochloride Salt Form Provides Reproducible Aqueous Solubility for Biological Assays

The target compound is supplied as the hydrochloride salt, whereas most warehouse‑stocked analogs such as (3,3‑difluoropyrrolidin‑1‑yl)(piperidin‑2‑yl)methanone (CAS 1888584‑65‑3) are provided solely as the free base . The hydrochloride counterion ensures a minimum aqueous solubility of ≥5 mg mL⁻¹ in phosphate‑buffered saline (pH 7.4), which is critical for direct dilution into enzymatic and cell‑based DPP‑4 inhibition assays. The free base typically exhibits ≤ 0.5 mg mL⁻¹ solubility in the same medium, necessitating the use of organic co‑solvents (e.g., DMSO) that can artificially modulate enzyme kinetics and introduce vehicle‑related cytotoxicity .

Salt form aqueous solubility assay reproducibility

gem‑Difluoro Substitution Confers Metabolic Stability Advantages Over Non‑fluorinated Pyrrolidine Analogs

The 3,3‑gem‑difluoro motif in the pyrrolidine ring is a well‑established metabolic blocking strategy that reduces cytochrome P450‑mediated oxidative metabolism at the α‑carbon. In a cross‑study comparison of structurally related DPP‑4 inhibitors, compounds bearing the 3,3‑difluoropyrrolidine group exhibited human liver microsomal intrinsic clearance (CLint) values that were 2‑ to 5‑fold lower than their non‑fluorinated pyrrolidine counterparts, with representative compounds showing CLint = 12 µL min⁻¹ mg⁻¹ (difluorinated) vs. CLint = 38 µL min⁻¹ mg⁻¹ (non‑fluorinated) [1]. The target compound’s possession of this motif therefore positions it to deliver final inhibitors with a superior pharmacokinetic profile compared to analogs built from non‑fluorinated pyrrolidine‑piperidine ketones.

Metabolic stability gem‑difluoro effect microsomal clearance

High‑Value Application Scenarios for (R)-(3,3-Difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone Hydrochloride


Enantioselective Synthesis of Clinical DPP‑4 Inhibitor Candidates

The (R)-enantiomeric building block is directly conjugated with proline‑ or triazole‑derived capping groups to generate potent and selective DPP‑4 inhibitors with defined stereochemistry. This avoids a wasteful chiral resolution step that would otherwise sacrifice ≥50% of the advanced intermediate [1].

Structure‑Activity Relationship (SAR) Exploration at the S1’ Exit Vector

The piperidin‑3‑yl methanone core positions the tertiary amine at a distinct vector angle compared to the 2‑yl or 4‑yl regioisomers, enabling SAR campaigns to probe the S1’ subsite of DPP‑4 without interference from regioisomeric ambiguity .

Development of Robust Achiral‑Chiral HPLC Methods for Quality Control

Because the 3‑yl regioisomer and the (R)-enantiomer exhibit divergent chromatographic retention relative to common by‑products (2‑yl regioisomer, des‑fluoro analog), the compound serves as a benchmark standard for developing stability‑indicating HPLC‑UV/ELSD methods in GMP manufacturing environments .

Head‑to‑Head Comparative DMPK Screening Against Non‑fluorinated and Regioisomeric Controls

The hydrochloride salt’s solubility advantage enables direct comparison in liver microsome stability and permeability assays alongside non‑fluorinated pyrrolidine‑piperidine ketones, generating quantitative CLint and Papp values that directly justify selection of the difluorinated (R)-enantiomer for lead optimization [2].

Quote Request

Request a Quote for (R)-(3,3-difluoropyrrolidin-1-yl)(piperidin-3-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.